

Spectroscopic Profile of (+)-Vincadifformine: A Technical Guide

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Compound of Interest

Compound Name: (+)-Vincadifformine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the monoterpenoid indole alkaloid, **(+)-Vincadifformine**. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **(+)-Vincadifformine**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Data

The ^1H NMR spectrum of **(+)-Vincadifformine** exhibits characteristic signals corresponding to its unique pentacyclic structure. The data is summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.50 - 7.00	m	-	Aromatic protons
3.80	s	-	OCH ₃
3.70 - 3.40	m	-	Protons adjacent to N
2.80 - 1.20	m	-	Aliphatic protons
0.95	t	7.4	CH ₂ CH ₃

Note: Specific assignments for all protons require 2D NMR analysis. The data presented here is a general representation based on typical spectra.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Key chemical shifts for **(+)-Vincadiformine** are presented below. A review of plumeran indole alkaloids highlights characteristic chemical shifts for vincadiformine, including C-2 at δ C 167.8, the carbomethoxy group at δ C 169, and the highly characteristic C-16 at δ C 92.8[1].

Chemical Shift (δ) ppm	Carbon Atom
169.0	C=O
167.8	C-2
140.0 - 120.0	Aromatic carbons
92.8	C-16
52.0	OCH ₃
55.0 - 20.0	Aliphatic carbons
8.0	CH ₂ CH ₃

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of **(+)-Vincadifformine** (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: Bruker Avance III HD 400 (or equivalent) operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.
- Temperature: 298 K.
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.99 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.89 s

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of vincadifformine shows characteristic absorptions for its ester and enamine functionalities[2].

IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group
~2950	C-H stretch (aliphatic)
1670	C=O stretch (α,β -unsaturated ester)
1610	C=C stretch (enamine)
~1200	C-O stretch

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **(+)-Vincadifformine** is finely ground in an agate mortar.
- Around 100-200 mg of dry potassium bromide (KBr) powder (spectroscopic grade) is added to the mortar.
- The mixture is thoroughly ground and mixed until a homogenous fine powder is obtained.
- The powder is then transferred to a pellet press and compressed under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
- Scan Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16.

- A background spectrum of a pure KBr pellet is recorded prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry Data

- Molecular Formula: $C_{21}H_{26}N_2O_2$
- Molecular Weight: 338.45 g/mol
- Monoisotopic Mass: 338.1994 Da
- $[M+H]^+$ Ion: m/z 339^[3]

Fragmentation Pattern

The fragmentation of aspidosperma alkaloids like vincadifformine is often characterized by a retro-Diels-Alder reaction, leading to the formation of specific fragment ions. A detailed MS/MS analysis would be required to fully elucidate the fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of **(+)-Vincadifformine** is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 $\mu\text{g/mL}$).

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

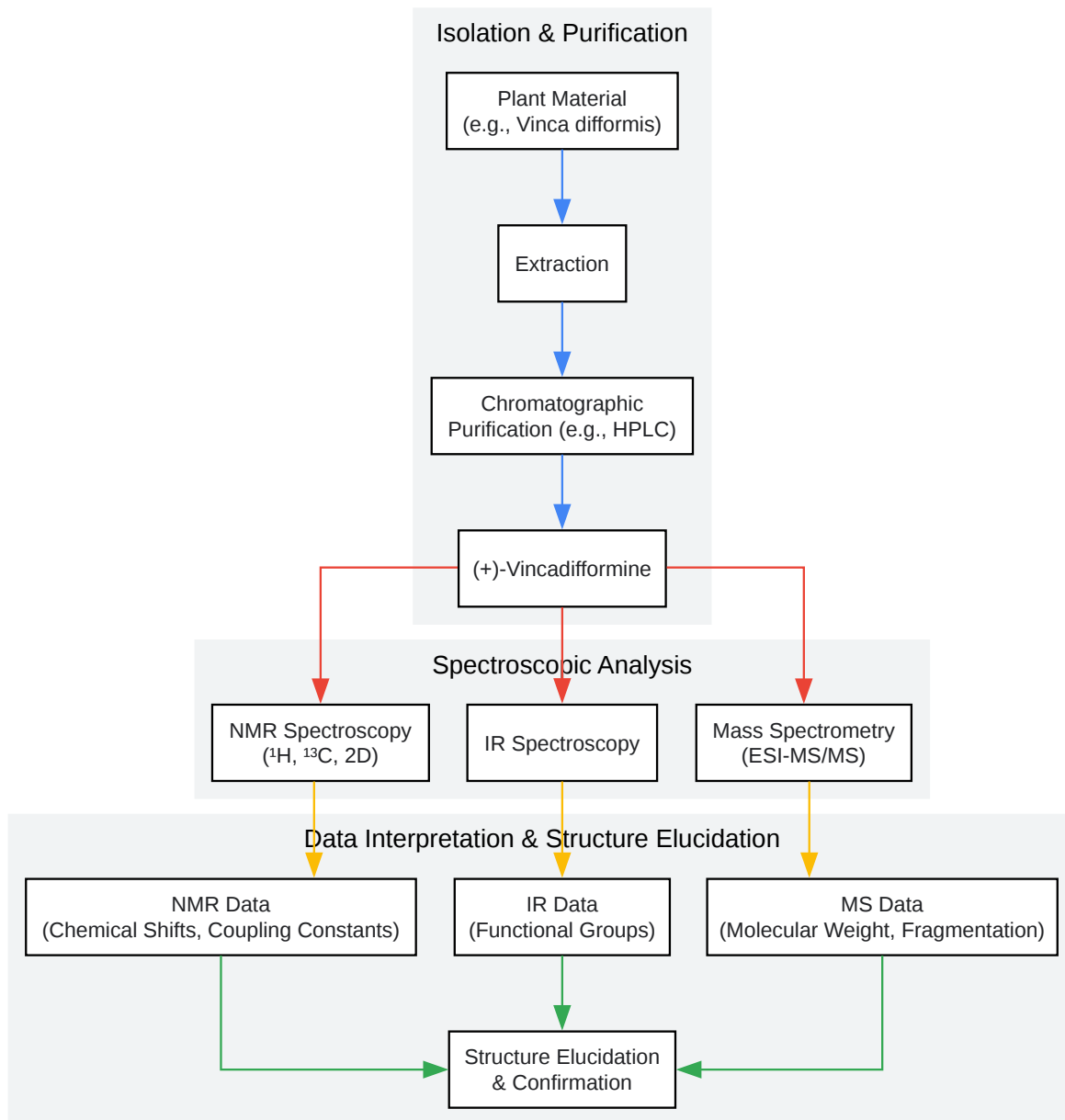
- Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer (or equivalent) coupled with an Acquity UPLC system.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.

- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Collision Gas: Argon.
- Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis.
- Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode to obtain the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like **(+)-Vincadifformine**.

Spectroscopic Analysis Workflow for (+)-Vincadifformine



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Caption: General workflow for spectroscopic analysis of **(+)-Vincadifformine**.

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